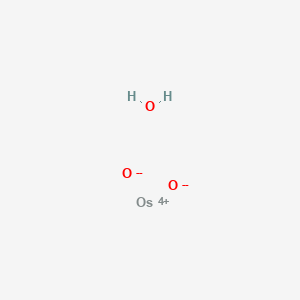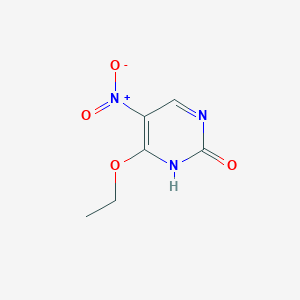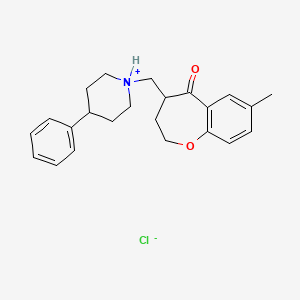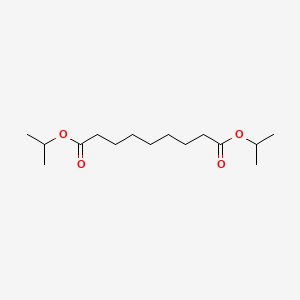
1-(Dimethoxymethoxy)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethoxymethoxy)-4-methoxybenzene is an organic compound with a unique structure that includes a benzene ring substituted with methoxy and dimethoxymethoxy groups
Méthodes De Préparation
The synthesis of 1-(Dimethoxymethoxy)-4-methoxybenzene typically involves the reaction of methanol with formaldehyde in the presence of acid catalysts. This reaction can be carried out under mild and neutral conditions, often using a molecularly defined nickel (II) complex as a catalyst . Industrial production methods may involve the use of heterogeneous catalysts in the gas phase, which allows for continuous processing and ease of product and catalyst recovery .
Analyse Des Réactions Chimiques
1-(Dimethoxymethoxy)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Dimethoxymethoxy)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of perfumes, paints, and fuel additives
Mécanisme D'action
The mechanism of action of 1-(Dimethoxymethoxy)-4-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(Dimethoxymethoxy)-4-methoxybenzene can be compared with other similar compounds such as:
Dimethoxyethane: Used as a solvent in batteries and organometallic chemistry.
5-Methoxy-1-indanone: Studied for its cytotoxic potential in cancer research.
Dimethoxymethane: Used in the production of perfumes, paints, and fuel additives. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of applications.
Propriétés
Numéro CAS |
113336-11-1 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1-(dimethoxymethoxy)-4-methoxybenzene |
InChI |
InChI=1S/C10H14O4/c1-11-8-4-6-9(7-5-8)14-10(12-2)13-3/h4-7,10H,1-3H3 |
Clé InChI |
RJMXEPSFHUPJPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


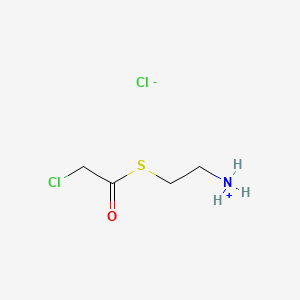
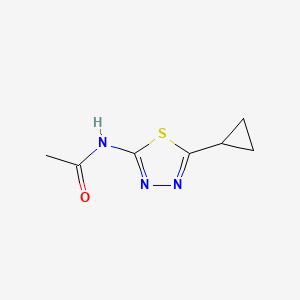
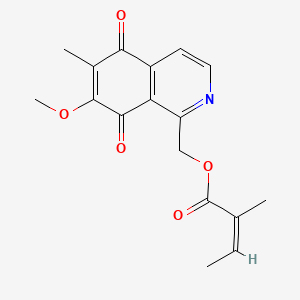
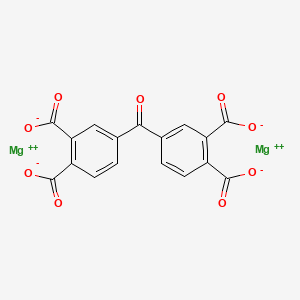

![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
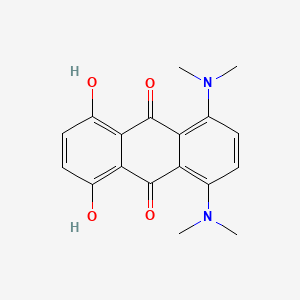
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)
![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
